Cas no 2111314-02-2 (2-(Chloromethyl)-2-(prop-2-en-1-yl)spiro[3.3]heptane)

2-(Chloromethyl)-2-(prop-2-en-1-yl)spiro[3.3]heptane is a specialized spirocyclic compound featuring both a chloromethyl and an allyl functional group. Its unique spiro[3.3]heptane core provides structural rigidity, making it a valuable intermediate in organic synthesis, particularly for constructing complex frameworks. The chloromethyl group offers reactivity for further functionalization, while the allyl moiety enables participation in cross-coupling or polymerization reactions. This compound is particularly useful in medicinal chemistry and materials science, where its balanced reactivity and stability facilitate the development of novel derivatives. Its spirocyclic structure also contributes to steric control in synthetic pathways, enhancing selectivity in target molecule formation.
2-(Chloromethyl)-2-(prop-2-en-1-yl)spiro[3.3]heptane structure
2111314-02-2 structure
Product name:2-(Chloromethyl)-2-(prop-2-en-1-yl)spiro[3.3]heptane
CAS No:2111314-02-2
MF:C11H17Cl
MW:184.705682516098
CID:5286347
PubChem ID:165442788

2-(Chloromethyl)-2-(prop-2-en-1-yl)spiro[3.3]heptane Chemical and Physical Properties

Names and Identifiers

    • 2-(chloromethyl)-2-(prop-2-en-1-yl)spiro[3.3]heptane
    • 2111314-02-2
    • EN300-678493
    • 2-(Chloromethyl)-2-(prop-2-en-1-yl)spiro[3.3]heptane
    • Inchi: 1S/C11H17Cl/c1-2-4-11(9-12)7-10(8-11)5-3-6-10/h2H,1,3-9H2
    • InChI Key: SVQOVIDPGLXAPY-UHFFFAOYSA-N
    • SMILES: ClCC1(CC=C)CC2(CCC2)C1

Computed Properties

  • Exact Mass: 184.1018782g/mol
  • Monoisotopic Mass: 184.1018782g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 183
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 0Ų
  • XLogP3: 4

2-(Chloromethyl)-2-(prop-2-en-1-yl)spiro[3.3]heptane Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-678493-0.1g
2-(chloromethyl)-2-(prop-2-en-1-yl)spiro[3.3]heptane
2111314-02-2
0.1g
$1371.0 2023-03-11
Enamine
EN300-678493-0.25g
2-(chloromethyl)-2-(prop-2-en-1-yl)spiro[3.3]heptane
2111314-02-2
0.25g
$1432.0 2023-03-11
Enamine
EN300-678493-0.5g
2-(chloromethyl)-2-(prop-2-en-1-yl)spiro[3.3]heptane
2111314-02-2
0.5g
$1495.0 2023-03-11
Enamine
EN300-678493-0.05g
2-(chloromethyl)-2-(prop-2-en-1-yl)spiro[3.3]heptane
2111314-02-2
0.05g
$1308.0 2023-03-11
Enamine
EN300-678493-1.0g
2-(chloromethyl)-2-(prop-2-en-1-yl)spiro[3.3]heptane
2111314-02-2
1g
$0.0 2023-06-07
Enamine
EN300-678493-5.0g
2-(chloromethyl)-2-(prop-2-en-1-yl)spiro[3.3]heptane
2111314-02-2
5.0g
$4517.0 2023-03-11
Enamine
EN300-678493-2.5g
2-(chloromethyl)-2-(prop-2-en-1-yl)spiro[3.3]heptane
2111314-02-2
2.5g
$3051.0 2023-03-11
Enamine
EN300-678493-10.0g
2-(chloromethyl)-2-(prop-2-en-1-yl)spiro[3.3]heptane
2111314-02-2
10.0g
$6697.0 2023-03-11

Additional information on 2-(Chloromethyl)-2-(prop-2-en-1-yl)spiro[3.3]heptane

Professional Introduction to 2-(Chloromethyl)-2-(prop-2-en-1-yl)spiro[3.3]heptane (CAS No. 2111314-02-2)

2-(Chloromethyl)-2-(prop-2-en-1-yl)spiro[3.3]heptane, identified by its CAS number 2111314-02-2, is a compound of significant interest in the field of chemical and pharmaceutical research. This spirocyclic structure, featuring a unique combination of functional groups, has garnered attention for its potential applications in drug discovery and molecular chemistry.

The molecular framework of 2-(Chloromethyl)-2-(prop-2-en-1-yl)spiro[3.3]heptane consists of a spiro[3.3]heptane core, which is a bicyclic system with an oxygen atom linking two seven-membered rings. This core is further functionalized with a chloromethyl group and an allyl group, providing multiple sites for chemical modification and interaction with biological targets.

In recent years, the study of spirocyclic compounds has seen considerable growth due to their unique structural and electronic properties. These compounds often exhibit enhanced binding affinity and selectivity, making them valuable candidates for the development of novel therapeutic agents. The presence of both electrophilic and nucleophilic centers in 2-(Chloromethyl)-2-(prop-2-en-1-yl)spiro[3.3]heptane allows for diverse synthetic pathways, enabling the construction of complex molecules with tailored biological activities.

One of the most compelling aspects of this compound is its potential utility in the synthesis of bioactive molecules. The chloromethyl group can participate in nucleophilic addition reactions, while the allyl group can undergo various transformations, including cross-coupling reactions. These reactivities make 2-(Chloromethyl)-2-(prop-2-en-1-yl)spiro[3.3]heptane a versatile building block for constructing heterocyclic scaffolds, which are prevalent in many pharmacologically active compounds.

The spirocyclic core itself contributes to the compound's stability and rigidity, which can be advantageous in designing molecules with specific three-dimensional shapes that fit well into biological targets such as enzymes and receptors. This structural motif has been explored in various drug discovery programs, where spirocyclic compounds have shown promise in treating a range of diseases, including neurological disorders and infectious diseases.

Recent research has highlighted the importance of spirocyclic compounds in medicinal chemistry. For instance, studies have demonstrated that spirocyclic scaffolds can enhance drug-like properties such as solubility, permeability, and metabolic stability. These attributes are critical for the development of effective therapeutics that can reach their targets efficiently within the body.

The synthesis of 2-(Chloromethyl)-2-(prop-2-en-1-yl)spiro[3.3]heptane involves multi-step organic transformations that require careful optimization to achieve high yields and purity. The spirocyclic ring formation is typically achieved through intramolecular reactions such as cyclization or oxidation processes. Once the core structure is established, functionalization at the reactive sites can be carried out using standard organic chemistry techniques.

The potential applications of this compound extend beyond drug development. In materials science, spirocyclic compounds have been investigated for their optical and electronic properties, making them suitable candidates for use in organic light-emitting diodes (OLEDs) and other advanced materials. The unique structural features of these molecules contribute to their ability to exhibit desirable photophysical properties, which are essential for applications in optoelectronic devices.

In conclusion, 2-(Chloromethyl)-2-(prop-2-en-1-yl)spiro[3.3]heptane (CAS No. 2111314-02-2) represents a fascinating compound with diverse potential applications in pharmaceuticals and materials science. Its unique structural features and reactivities make it a valuable tool for synthetic chemists and researchers working on the development of novel bioactive molecules. As research continues to uncover new applications for spirocyclic compounds, the significance of this class of molecules is likely to grow even further.

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